molecular formula C12H18ClNO3 B607018 Deacetylanisomycin hydrochloride CAS No. 1963-47-9

Deacetylanisomycin hydrochloride

Cat. No. B607018
CAS RN: 1963-47-9
M. Wt: 259.73
InChI Key: IXNBCFNTSIHJPF-FVDRTDNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylanisomycin hydrochloride is a biochemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Deacetylanisomycin hydrochloride's synthesis has been achieved through various methods. Hutin, Haddad, and Larchevêque (2000) described a concise synthesis via stereocontrolled reductive alkylation derived from tartaric acid (Hutin, Haddad, & Larchevêque, 2000). Additionally, Merino et al. (2003) achieved stereoselective synthesis from a nitrone derived from L-threose (Merino et al., 2003).

  • Chemical Stability Analysis : The stability of anisomycin, which degrades into deacetylanisomycin, was analyzed under various stress conditions by Tolić et al. (2018), indicating its high instability under certain conditions (Tolić et al., 2018).

  • Electrochemical Behavior : Investigated by Tolić et al. (2015), the electrochemical behavior of anisomycin on a gold electrode provided insights into its applications in medicinal chemistry, especially in relation to its hydrolysis product deacetylanisomycin (Tolić et al., 2015).

Biomedical Implications

  • HDAC Inhibition and Genetic Regulation : Studies like those by Becher et al. (2016) and Schölz et al. (2015) have shown that histone deacetylase inhibitors (HDACIs), which can include deacetylanisomycin derivatives, play significant roles in gene expression regulation and have implications in cancer therapy (Becher et al., 2016); (Schölz et al., 2015).

  • Potential in Cancer Therapy : Research by Haggarty et al. (2003) and Suraweera et al. (2018) suggests that derivatives of deacetylanisomycin, as HDAC inhibitors, have potential applications in cancer treatment, particularly in combination therapies (Haggarty et al., 2003); (Suraweera, O'Byrne, & Richard, 2018).

  • Role in Immune Regulation : The work by Shakespear et al. (2011) highlights the role of HDACs, potentially modulated by deacetylanisomycin derivatives, in regulating immune responses, offering insights into their therapeutic applications in inflammation and immunity (Shakespear, Halili, Irvine, Fairlie, & Sweet, 2011).

properties

CAS RN

1963-47-9

Product Name

Deacetylanisomycin hydrochloride

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73

IUPAC Name

3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, hydrochloride, (2R-(2alpha,3alpha,4beta))-

InChI

InChI=1S/C12H17NO3.ClH/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10;/h2-5,10-15H,6-7H2,1H3;1H/t10-,11+,12+;/m1./s1

InChI Key

IXNBCFNTSIHJPF-FVDRTDNTSA-N

SMILES

O[C@H]1[C@@H](CC2=CC=C(OC)C=C2)NC[C@@H]1O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Deacetylanisomycin hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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